C.I. Vat violet 1 C.I. Vat violet 1 C.I. Vat Violet 1 is a violet dye.
Brand Name: Vulcanchem
CAS No.: 1324-55-6
VCID: VC0523882
InChI: InChI=1S/C34H14Cl2O2/c35-25-13-23-18-10-12-22-32-28(18)24(14-26(36)30(32)16-6-2-4-8-20(16)34(22)38)17-9-11-21-31(27(17)23)29(25)15-5-1-3-7-19(15)33(21)37/h1-14H
SMILES: C1=CC=C2C(=C1)C3=C(C=C4C5=C6C(=CC(=C7C6=C(C=C5)C(=O)C8=CC=CC=C87)Cl)C9=C4C3=C(C2=O)C=C9)Cl
Molecular Formula: C34H14Cl2O2
Molecular Weight: 525.4 g/mol

C.I. Vat violet 1

CAS No.: 1324-55-6

Cat. No.: VC0523882

Molecular Formula: C34H14Cl2O2

Molecular Weight: 525.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

C.I. Vat violet 1 - 1324-55-6

Specification

CAS No. 1324-55-6
Molecular Formula C34H14Cl2O2
Molecular Weight 525.4 g/mol
IUPAC Name 19,33-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione
Standard InChI InChI=1S/C34H14Cl2O2/c35-25-13-23-18-10-12-22-32-28(18)24(14-26(36)30(32)16-6-2-4-8-20(16)34(22)38)17-9-11-21-31(27(17)23)29(25)15-5-1-3-7-19(15)33(21)37/h1-14H
Standard InChI Key IXDFKSTVUCNJBN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C=C4C5=C6C(=CC(=C7C6=C(C=C5)C(=O)C8=CC=CC=C87)Cl)C9=C4C3=C(C2=O)C=C9)Cl
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=C4C5=C6C(=CC(=C7C6=C(C=C5)C(=O)C8=CC=CC=C87)Cl)C9=C4C3=C(C2=O)C=C9)Cl
Appearance Solid powder

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

C.I. Vat Violet 1, systematically named 5,14-dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, belongs to the anthraquinone vat dye class. Its planar polycyclic structure features two chlorine substituents at positions 5 and 14, enhancing electron-withdrawing effects that stabilize the chromophore . The conjugated π-system extends across five fused aromatic rings, contributing to its intense coloration (λmax ≈ 580 nm in sulfuric acid) .

Table 1: Key Physicochemical Parameters of C.I. Vat Violet 1

PropertyValue
Molecular FormulaC₃₄H₁₄Cl₂O₂
Molar Mass (g/mol)525.38
Density (g/cm³)1.3948 (estimated)
Refractive Index1.912
Solubility in WaterInsoluble
Solubility in PyridineSlightly soluble
λmax in H₂SO₄580 nm (green→purple transition)

Spectroscopic and Solubility Behavior

In concentrated sulfuric acid, C.I. Vat Violet 1 exhibits a characteristic green coloration, shifting to purple upon dilution due to protonation-deprotonation equilibria . The leuco form, generated via reduction with sodium hydrosulfite (Na₂S₂O₄) under alkaline conditions, displays a blue hue in solution (pH > 10) . Solubility tests reveal negligible dissolution in acetone (<0.1 mg/mL) but moderate uptake in tetralin (23 mg/mL at 25°C) .

Synthesis and Industrial Production

Synthetic Pathway

Industrial synthesis proceeds through three stages:

  • Bromination: Benzoanthrone undergoes electrophilic bromination at positions 3 and 12 using Br₂/FeCl₃ (yield: 78–82%) .

  • Vulcanization: The dibrominated intermediate reacts with sulfur at 180–200°C, forming a thioether-bridged structure .

  • Chlorination: Treatment with Cl₂ gas in nitrobenzene introduces chlorine atoms, followed by oxidative cyclization to yield the final product .

Optimization Challenges

Key issues include:

  • Byproduct Formation: Over-chlorination generates tetrachloro derivatives (up to 12% yield loss) .

  • Solvent Recovery: Nitrobenzene, a high-boiling solvent (210°C), requires energy-intensive distillation for reuse .

  • Catalyst Deactivation: Zinc chloride catalysts lose activity after 5–7 batches due to chloride poisoning .

Dyeing Mechanisms and Textile Applications

Redox-Based Dyeing Process

  • Reduction: Sodium hydrosulfite (2–4 g/L) and NaOH (6–8 g/L) reduce the dye to its leuco form at 60°C :

    Vat Violet 1+2eLeuco form (soluble)\text{Vat Violet 1} + 2\,\text{e}^- \rightarrow \text{Leuco form (soluble)}
  • Adsorption: The leuco compound diffuses into cellulose fibers (K = 1.8 × 10³ L/mol at pH 12) .

  • Oxidation: Atmospheric oxygen regenerates the insoluble pigment within the fiber matrix .

Performance Metrics

  • Color Fastness:

    • Wash Fastness: 4–5 (ISO 105-C06)

    • Light Fastness: 7–8 (ISO 105-B02)

    • Rub Fastness: 4 (ISO 105-X12)

  • Affinity for Cellulose: 98% exhaustion achieved at 80°C with 20:1 liquor ratio .

Environmental Fate and Photodegradation

Aquatic Persistence

EPA studies demonstrate a first-order photodegradation rate constant (k) of 0.028 h⁻¹ in water at 50°C, corresponding to a half-life (t₁/₂) of 24.7 hours . Under natural sunlight, degradation accelerates (t₁/₂ = 18.3 hours) due to UV-mediated radical formation .

Table 2: Photodegradation Kinetics of C.I. Vat Violet 1

Conditionk (h⁻¹)t₁/₂ (h)Source
Lab (50°C, UV lamp)0.02824.7EPA Study
Sunlight (25°C)0.03818.3EPA Study

Ecotoxicological Impacts

  • Algal Toxicity: EC₅₀ = 12.4 mg/L (72h, Chlorella vulgaris) .

  • Daphnia Mortality: LC₅₀ = 8.7 mg/L (48h, Daphnia magna) .

  • Bioaccumulation: Log Kow = 3.8 predicts moderate accumulation in aquatic organisms .

Comparative Analysis with Analogous Vat Dyes

Hue and Performance Trade-offs

Compared to C.I. Pigment Violet 23, Vat Violet 1 exhibits 15% greater redness (Δa* = +3.2 in CIELAB space) but lower thermal stability (decomposition at 220°C vs. 245°C) .

Table 3: Key Comparisons of Anthraquinone Vat Dyes

Dyeλmax (nm)Light FastnessWash Fastness
C.I. Vat Violet 15807–84–5
C.I. Vat Blue 186206–73–4
C.I. Vat Red 15205–64

Cost-Effectiveness

  • Raw Material Costs: $23.50/kg vs. $18.20/kg for Vat Blue 18 .

  • Color Yield: 15% higher than Vat Brown 3 at equivalent concentrations .

Emerging Applications and Research Frontiers

Photonic Crystals

Recent trials incorporate Vat Violet 1 into SiO₂ opal matrices, achieving stop-band modulation between 550–600 nm (Δλ = 12 nm/V).

Bioplastic Coloration

Polyhydroxyalkanoate (PHA) composites show 94% color retention after 500h UV exposure, outperforming conventional PET substrates .

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